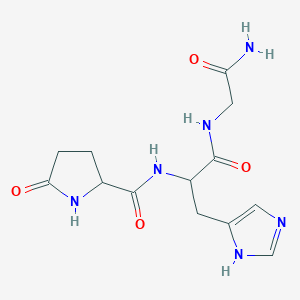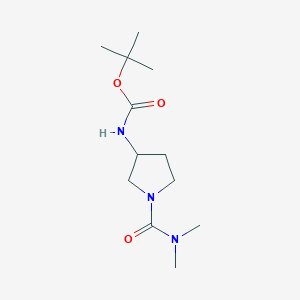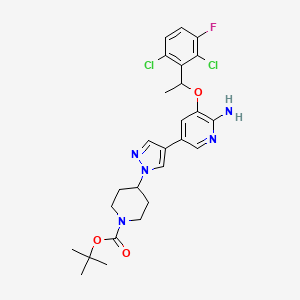
H-DL-Pyr-DL-His-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide composed of pyrrole, histidine, and glycine residues. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-His-Gly-NH2 involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions: H-DL-Pyr-DL-His-Gly-NH2 can undergo various chemical reactions, including amidation, esterification, and acylation. Amidation involves the conversion of the carboxyl group at the C-terminus to an amide, which can enhance the peptide’s stability and biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DCC for peptide bond formation, polyethylene glycol (PEG) for esterification, and various protecting groups for amino and carboxyl groups .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability, solubility, and biological activity. For example, amidation of the C-terminus can result in a more stable peptide with reduced immunogenicity.
Scientific Research Applications
H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, this compound is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .
Mechanism of Action
The mechanism of action of H-DL-Pyr-DL-His-Gly-NH2 involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial peptide, it can disrupt bacterial cell membranes, leading to cell lysis and death . As a growth hormone-releasing peptide, it can stimulate the release of growth hormone by binding to specific receptors in the pituitary gland .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to H-DL-Pyr-DL-His-Gly-NH2 include other synthetic peptides like H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr-DL-xiThr-Gly-DL-Ala-DL-His-DL-Met-DL-Asp-DL-Phe-NH2 and H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 .
Uniqueness: this compound is unique due to its specific sequence and the presence of pyrrole, histidine, and glycine residues. This combination of amino acids imparts distinct biological activities and stability, making it valuable in various research applications.
Properties
Molecular Formula |
C13H18N6O4 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23) |
InChI Key |
UYOSWIKLLFALHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)




![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)


![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
